molecular formula C14H10BrNO2 B4955074 (6-bromo-9H-carbazol-2-yl)acetic acid

(6-bromo-9H-carbazol-2-yl)acetic acid

Cat. No.: B4955074
M. Wt: 304.14 g/mol
InChI Key: UIUNPBLAXOCPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-bromo-9H-carbazol-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of carbazole, a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of (6-bromo-9H-carbazol-2-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting proteins such as Bcl-2 and cyclin D1. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell migration and invasion, induce cell cycle arrest, and sensitize cells to chemotherapy. In inflammatory cells, it has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of many inflammatory diseases. In animal models, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-bromo-9H-carbazol-2-yl)acetic acid in lab experiments is its relatively simple synthesis method and high yield. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are many potential future directions for the study of (6-bromo-9H-carbazol-2-yl)acetic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in organic electronics and materials science. Further studies are needed to optimize its properties for use in various applications. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and identify potential targets for drug development.

Synthesis Methods

The synthesis of (6-bromo-9H-carbazol-2-yl)acetic acid involves the reaction of 6-bromo-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be determined by techniques such as NMR and HPLC.

Scientific Research Applications

(6-bromo-9H-carbazol-2-yl)acetic acid has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells. In materials science, it has been used as a building block for the synthesis of novel polymers and dendrimers. In medicinal chemistry, it has been investigated for its anticancer and anti-inflammatory activities.

Properties

IUPAC Name

2-(6-bromo-9H-carbazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-9-2-4-12-11(7-9)10-3-1-8(6-14(17)18)5-13(10)16-12/h1-5,7,16H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUNPBLAXOCPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.